An In-depth Technical Guide to the Structure of 9-Methylhypoxanthine
An In-depth Technical Guide to the Structure of 9-Methylhypoxanthine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylhypoxanthine, a methylated purine derivative, holds significance in various biochemical and pharmacological contexts. Understanding its precise molecular structure is paramount for elucidating its biological functions, metabolic fate, and potential as a therapeutic agent or a biomarker. This technical guide provides a multi-faceted exploration of the structure of 9-Methylhypoxanthine, integrating foundational chemical principles with advanced spectroscopic and computational analyses. We delve into its core chemical identity, tautomeric forms, and the experimental data that underpin our understanding of its three-dimensional architecture. Furthermore, this guide outlines a common synthetic approach and discusses the biological implications of its structure, offering a comprehensive resource for professionals in the life sciences.
Core Molecular Structure and Identification
9-Methylhypoxanthine is fundamentally a purine base, structurally derived from hypoxanthine through the addition of a methyl group at the ninth nitrogen atom of the purine ring. This methylation significantly influences its chemical properties and biological interactions.
The core structure consists of a pyrimidine ring fused to an imidazole ring, the characteristic scaffold of purines. The systematic IUPAC name for this compound is 9-methyl-1,9-dihydro-6H-purin-6-one .[1] Its chemical identity is unequivocally defined by the following key identifiers:
| Identifier | Value | Source |
| Chemical Formula | C₆H₆N₄O | [1] |
| Molecular Weight | 150.14 g/mol | [1] |
| CAS Number | 875-31-0 | [1] |
| IUPAC Name | 9-methyl-1,9-dihydro-6H-purin-6-one | [1] |
| InChI | 1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | [1] |
| SMILES | Cn1cnc2c1ncnc2O | [1] |
The presence of the methyl group at the N9 position prevents the attachment of a ribose sugar at this site, distinguishing it from the nucleoside inosine. This structural feature is critical in its interaction with enzymes and receptors within biological systems.
Tautomerism: A Key Structural Feature
A crucial aspect of the structure of 9-Methylhypoxanthine is its existence in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. For 9-Methylhypoxanthine, the primary tautomerism is of the lactam-lactim type, involving the migration of a proton and a shift in double bonds within the pyrimidine ring.
The two principal tautomers are:
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Oxo (Lactam) form: This is the dominant and more stable form under physiological conditions. In this configuration, the oxygen atom at the C6 position is double-bonded, forming a carbonyl group.
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Hydroxy (Lactim) form: In this less stable form, the oxygen at C6 is a hydroxyl group, and the double bond shifts within the ring.
Studies combining matrix isolation Fourier-transform infrared (FTIR) spectroscopy with density functional theory (DFT) calculations have confirmed that the oxo tautomer is predominant.[1][2] However, it has been demonstrated that UV irradiation can induce a proton transfer photoreaction, converting the oxo form into the hydroxy tautomer.[1][2]
Caption: Tautomeric equilibrium of 9-Methylhypoxanthine.
Spectroscopic Elucidation of Structure
The definitive structure of 9-Methylhypoxanthine is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
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H2 and H8 protons: These protons on the purine ring are expected to appear as singlets in the aromatic region, typically between 7.5 and 8.5 ppm.
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N9-Methyl protons: The three protons of the methyl group will appear as a sharp singlet in the upfield region, likely between 3.5 and 4.0 ppm.
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N1-H proton: The proton on the N1 nitrogen is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Predicted ¹³C NMR Chemical Shifts:
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Carbonyl Carbon (C6): This carbon will have the largest chemical shift, expected in the range of 155-160 ppm.
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Purine Ring Carbons (C2, C4, C5, C8): These carbons will resonate in the aromatic region, typically between 115 and 155 ppm.
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Methyl Carbon (N9-CH₃): The carbon of the methyl group will appear at a much lower chemical shift, likely in the range of 30-35 ppm.
Infrared (IR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in 9-Methylhypoxanthine and confirming its dominant tautomeric form. Experimental studies, supported by DFT calculations, have provided assignments for its key vibrational modes.[1][2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3430 | N-H Stretch | Amine (in pyrimidine ring) |
| ~1700 | C=O Stretch | Carbonyl (Lactam form) |
| 1600-1400 | C=C and C=N Stretches | Purine ring skeletal vibrations |
| ~1475 | C-H Bend | Methyl group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of 9-Methylhypoxanthine, which aids in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 150.
The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for purine derivatives involve the cleavage of the imidazole and pyrimidine rings. Expected fragmentation patterns include the loss of HCN (27 Da) and CO (28 Da), leading to characteristic fragment ions.
